6-Cyclopropylnicotinaldehyde
Overview
Description
6-Cyclopropylnicotinaldehyde is a chemical compound with the formula C9H9NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a nicotinaldehyde . The molecular weight is 147.17 .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H9NO and a molecular weight of 147.17 . The boiling point and other specific physical and chemical properties are not provided in the retrieved data.Scientific Research Applications
Iron-catalyzed Reactions in Organic Synthesis
Cyclopropyl-containing compounds, like 6-Cyclopropylnicotinaldehyde, can potentially be involved in iron(III) halide-promoted reactions such as aza-Prins cyclization, useful for synthesizing six-membered azacycles. These reactions are valuable for developing pharmaceutically significant compounds, highlighting the importance of cyclopropyl rings in drug discovery (C. Bolm et al., 2004).
Synthesis of Garner Aldehyde-Derived Compounds
The Garner aldehyde and its derivatives have been utilized to prepare cyclopropylboronic esters, which are crucial intermediates for synthesizing protected amino alcohols and amino acids. This showcases the versatility of cyclopropyl compounds in synthesizing complex molecules for biological applications (J. Pietruszka et al., 2003).
Cyclophosphamide and Cancer Treatment
Although this compound is not directly related to cyclophosphamide, it's worth noting that cyclopropyl rings are found in clinically important drugs. Cyclophosphamide, a drug with a cyclopropyl ring, is widely used in cancer treatment and immunosuppression, demonstrating the cyclopropyl ring's significance in medicinal chemistry (A. Emadi et al., 2009).
Cyclopropanation Reactions
Cyclopropyl compounds are essential in organic chemistry for cyclopropanation reactions, contributing to the synthesis of biologically active molecules. The unique properties of the cyclopropyl ring, such as its strain and bond characteristics, make it a valuable component in drug molecules, potentially including those derived from this compound (T. Talele, 2016).
Safety and Hazards
Properties
IUPAC Name |
6-cyclopropylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-4-9(10-5-7)8-2-3-8/h1,4-6,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQVEBWGXXTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665460 | |
Record name | 6-Cyclopropylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75097-19-7 | |
Record name | 6-Cyclopropylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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